molecular formula C15H11NO5 B14950774 2-(4-Nitrophenyl)-2-oxoethyl benzoate CAS No. 55153-34-9

2-(4-Nitrophenyl)-2-oxoethyl benzoate

Cat. No.: B14950774
CAS No.: 55153-34-9
M. Wt: 285.25 g/mol
InChI Key: REQZMESHGQWDTF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters It is characterized by the presence of a nitrophenyl group attached to an oxoethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .

Another method involves the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers mild reaction conditions and the advantage of using recyclable reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: 4-Nitrophenol and benzoic acid.

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl benzoate.

    Substitution: Various substituted nitrophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.

    2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a benzoate group.

    4-Nitrophenyl benzoate: Similar structure but without the oxoethyl group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl benzoate is unique due to the presence of both the nitrophenyl and oxoethyl benzoate groups, which confer specific reactivity and properties. This combination allows for diverse applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

55153-34-9

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C15H11NO5/c17-14(11-6-8-13(9-7-11)16(19)20)10-21-15(18)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

REQZMESHGQWDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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